molecular formula C12H17N B1375222 (1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine CAS No. 851984-50-4

(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine

Cat. No. B1375222
M. Wt: 175.27 g/mol
InChI Key: JBAVTFHQSFAWBO-BFHBGLAWSA-N
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Description

(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine, also known as 1,2,3,4-tetrahydronaphthalen-1-yl ethan-1-amine, is a synthetic organic compound that has become increasingly popular in recent years due to its unique properties and potential applications in a variety of scientific fields, such as medicinal chemistry, biochemistry, and pharmacology. This compound has been studied extensively by researchers in order to better understand its structure and properties, as well as its potential uses in various scientific fields.

Scientific Research Applications

Crystal Structure and Equilibration

  • Study on Crystal Structure : The crystal structure of a related compound, 1-[(1R*,4S*)-4,5,8-trimethyl-1,2,3,4-tetrahydronaphthalen-1-yl]ethan-one, was studied, showing a half-chair conformation with specific orientations of the methyl and acetyl groups (Massy-Westropp, Tiekink, & Tippett, 1993).

Stereoselective Synthesis

  • Development of Stereoselective Process : A large-scale, stereoselective process for synthesizing a derivative of (1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine was developed, highlighting key steps like synthesis of sulfinyl imine and stereoselective reduction (Han et al., 2007).

Synthetic Intermediates

  • Aminonaphthyl Ketones and Alcohols : This study focused on synthesizing and reducing aminonaphthyl ketones to produce aminonaphthyl alcohols, important synthetic intermediates for bioactive compounds (Wei-dong, 2013).

Chiral Crown Ethers

  • Homochiral Crown Ethers : Investigation into the preparation of chiral crown ethers derived from cis-1,2,3,4-tetrahydronaphthalene, examining enantioselectivity in complexation with neutral amines (Naemura et al., 1997).

Key Intermediate Synthesis

  • Efficient Synthesis of Key Intermediate : An efficient synthesis method for 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of certain pharmaceuticals, was developed (Mathad et al., 2011).

Thiazolidinones and Benzothiazepinones Synthesis

  • Synthesis of Thiazolidinones and Benzothiazepinones : The study explored the use of 5,6,7,8-tetrahydronaphthalen-1-amine as a precursor for synthesizing these compounds, with observed atropisomeric relationships (Drawanz et al., 2017).

New Synthetic Routes

  • Novel Synthesis Approaches : New synthetic routes were developed for enantioenriched 1,2,3,4-tetrahydronaphthalene-derived diols, showing a multi-step process involving diverse chemical reactions (Cheng et al., 2018).

Molecular Structure in Total Synthesis Efforts

  • Structure Analysis in Synthesis Efforts : Molecular structures of derivatives obtained during efforts towards the total synthesis of a complex compound were analyzed (Kaiser et al., 2023).

properties

IUPAC Name

(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-3,5,7,9,11H,4,6,8,13H2,1H3/t9-,11?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAVTFHQSFAWBO-BFHBGLAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC2=CC=CC=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCCC2=CC=CC=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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